molecular formula C15H13F3N2O B2485680 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime CAS No. 866154-54-3

1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime

Cat. No.: B2485680
CAS No.: 866154-54-3
M. Wt: 294.277
InChI Key: FOIYXUQJSPKNEJ-RGVLZGJSSA-N
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Description

1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyridinyl group, an ethanone moiety, and an oxime ether linkage to a trifluoromethyl-substituted benzyl group. These structural elements contribute to its reactivity and functionality in different chemical contexts.

Preparation Methods

The synthesis of 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime typically involves the condensation of 1-(2-pyridinyl)-1-ethanone with O-substituted hydroxylamine hydrochloride under suitable reaction conditions . The reaction is often carried out in the presence of a base, such as sodium carbonate or potassium carbonate, to facilitate the formation of the oxime ether. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar compounds to 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime include other oxime ethers and pyridinyl derivatives. For example:

Properties

IUPAC Name

(E)-1-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-11(14-4-2-3-9-19-14)20-21-10-12-5-7-13(8-6-12)15(16,17)18/h2-9H,10H2,1H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIYXUQJSPKNEJ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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